

Lawsoniaside: A Spectroscopic Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Lawsoniaside**

Cat. No.: **B1674594**

[Get Quote](#)

An In-depth Technical Guide on the Spectroscopic Data of **Lawsoniaside** for Researchers, Scientists, and Drug Development Professionals.

Lawsoniaside, a significant phenolic glucoside isolated from the leaves of *Lawsonia inermis* (commonly known as henna), has garnered interest within the scientific community. Its structural elucidation as 1,2,4-trihydroxynaphthalene-1,4-di- β -D-glucopyranoside has been pivotal for further investigation into its biological activities. This guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of **lawsoniaside**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Chemical Structure of Lawsoniaside

Caption: Chemical structure of **Lawsoniaside**.

Spectroscopic Data

The structural confirmation of **lawsoniaside** has been established through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **lawsoniaside** are presented below.

Table 1: ^1H NMR Spectroscopic Data of **Lawsoniaside** (in CD_3OD)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.98	s	
H-5	8.13	br d	8
H-6	7.55	ddd	8, 8, 1.5
H-7	7.48	ddd	8, 8, 1.5
H-8	7.73	br d	8
H-1' (Glc at C-1)	5.25	d	7.5
H-1" (Glc at C-4)	5.15	d	7.5
Other sugar protons	3.2-4.0	m	

Table 2: ^{13}C NMR Spectroscopic Data of **Lawsoniaside** (in CD_3OD)

Carbon	Chemical Shift (δ , ppm)
C-1	145.5
C-2	148.0
C-3	108.5
C-4	151.0
C-4a	116.0
C-5	127.0
C-6	125.5
C-7	123.0
C-8	128.0
C-8a	131.5
C-1' (Glc at C-1)	103.0
C-2'	75.0
C-3'	78.5
C-4'	71.5
C-5'	78.0
C-6'	62.5
C-1" (Glc at C-4)	102.5
C-2"	74.5
C-3"	78.0
C-4"	71.0
C-5"	77.5
C-6"	62.0

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data of **Lawsoniaside**

Technique	Ion	Observed m/z
FAB-MS	[M + Na] ⁺	523

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopy Data of **Lawsoniaside**

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400	O-H (hydroxyl groups)
1640	Aromatic C=C stretching
1600	Aromatic C=C stretching
1070	C-O (glycosidic linkages)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structural elucidation of **lawsoniaside**.

General Experimental Procedures

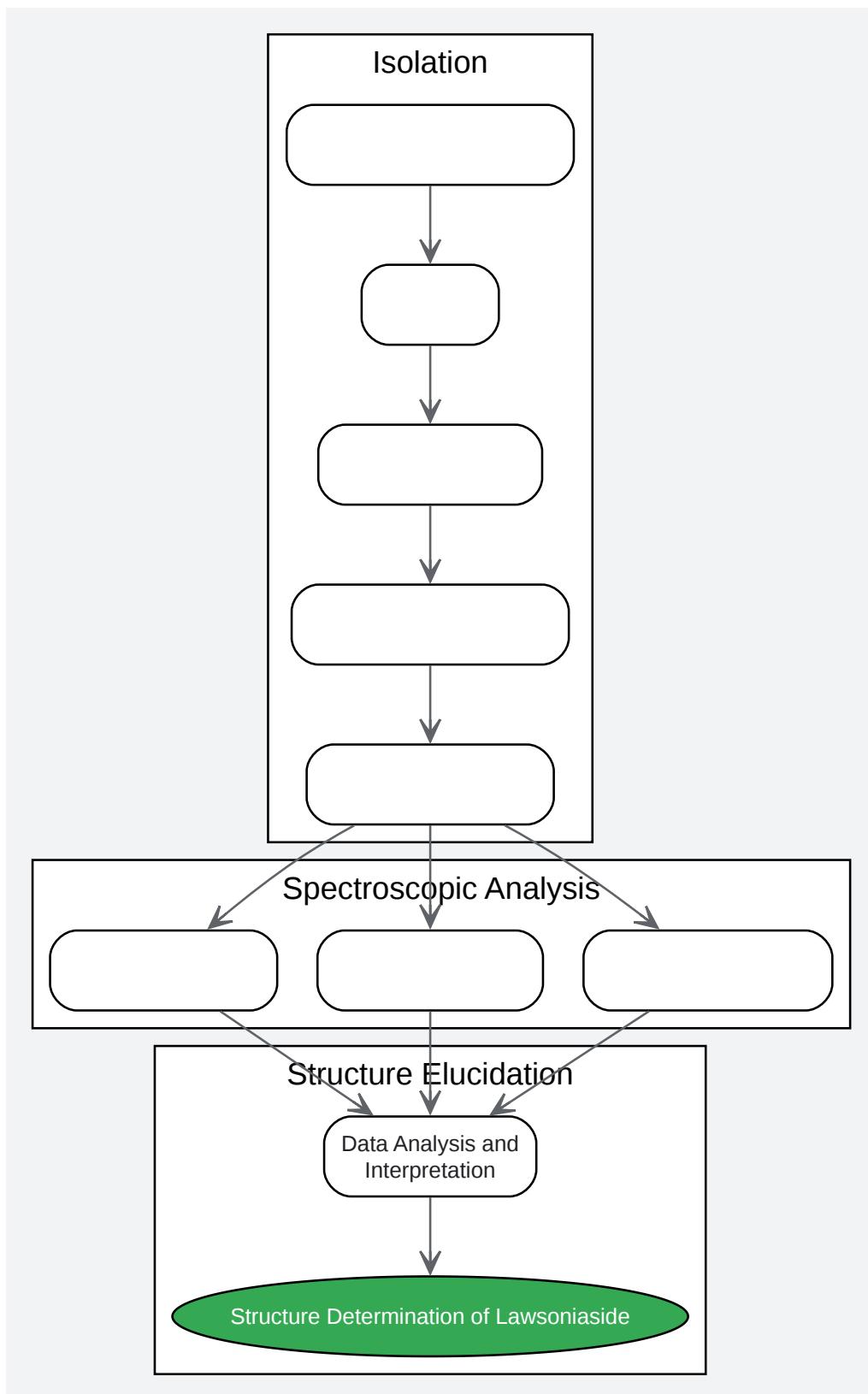
Melting points were determined on a Yanagimoto micro-melting point apparatus and are uncorrected. IR spectra were recorded on a JASCO IRA-1 spectrophotometer. ¹H and ¹³C NMR spectra were obtained on a JEOL GX-400 spectrometer, with tetramethylsilane (TMS) as an internal standard. Fast Atom Bombardment Mass Spectrometry (FAB-MS) was performed on a JEOL JMS-DX 300 mass spectrometer.

Extraction and Isolation of Lawsoniaside

- Plant Material: Air-dried leaves of *Lawsonia inermis* were used for extraction.
- Extraction: The dried leaves were percolated with methanol (MeOH). The methanolic extract was then concentrated under reduced pressure.
- Partitioning: The concentrated extract was suspended in water and partitioned successively with n-hexane, chloroform (CHCl_3), and n-butanol (n-BuOH).
- Chromatography: The n-BuOH soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of CHCl_3 -MeOH. Further purification was achieved by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **lawsoniaside**.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a natural product like **lawsoniaside** is illustrated below.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Lawsoniaside: A Spectroscopic Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674594#lawsoniaside-spectroscopic-data-nmr-ms-ir\]](https://www.benchchem.com/product/b1674594#lawsoniaside-spectroscopic-data-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com